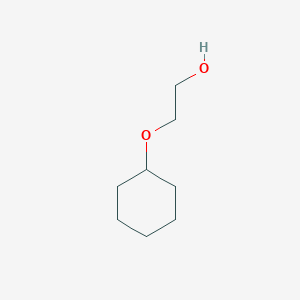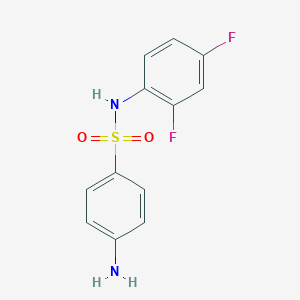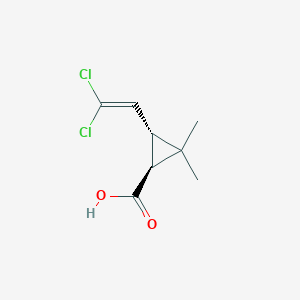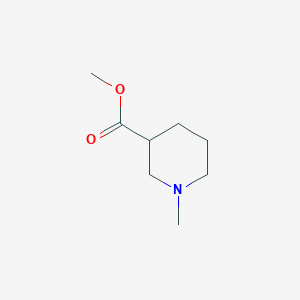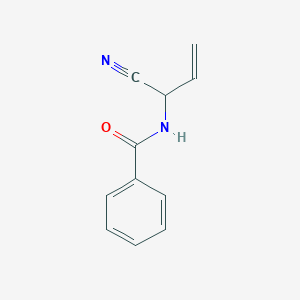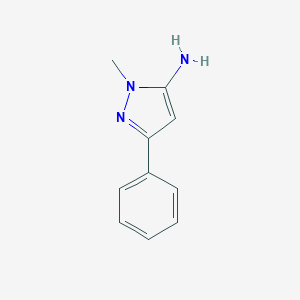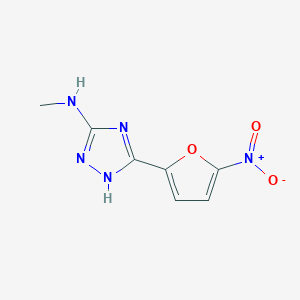
s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities. This compound is a derivative of triazole, which is a five-membered ring containing three nitrogen atoms. The presence of a nitro group and a methylamino group in the 5th and 3rd position of the furan ring, respectively, makes this compound highly reactive and capable of forming strong covalent bonds with various biological targets.
Mécanisme D'action
The mechanism of action of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is complex and depends on the biological target that it interacts with. However, it is generally believed that this compound exerts its effects by forming covalent bonds with various proteins and enzymes in the body. This leads to the inhibition of their activity, which ultimately results in the desired biological effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- are diverse and depend on the specific biological target that it interacts with. For example, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which play a key role in the inflammatory response. This results in a reduction in inflammation and pain. Similarly, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- in lab experiments are its unique chemical structure, diverse biological activities, and potential applications in various fields of science. However, the limitations of using this compound include its complex synthesis process, potential toxicity, and limited availability.
Orientations Futures
There are several future directions for the research and development of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-. These include:
1. Development of new synthetic methods for the production of this compound that are more efficient, cost-effective, and environmentally friendly.
2. Further exploration of the biological activities of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- and its potential applications in various fields of science.
3. Investigation of the mechanism of action of this compound and its interactions with various biological targets.
4. Development of new derivatives of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- that have improved pharmacological properties and reduced toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
In conclusion, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a promising compound that has shown diverse biological activities and potential applications in various fields of science. Further research and development of this compound are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-nitro-2-furoic acid with thionyl chloride to form 5-nitro-2-furoyl chloride. This intermediate is then reacted with methylamine and sodium azide to form the desired product.
Applications De Recherche Scientifique
S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
10187-84-5 |
|---|---|
Nom du produit |
s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- |
Formule moléculaire |
C7H7N5O3 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
N-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-8-7-9-6(10-11-7)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,9,10,11) |
Clé InChI |
XKSGTCCXIBWORN-UHFFFAOYSA-N |
SMILES |
CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
10187-84-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



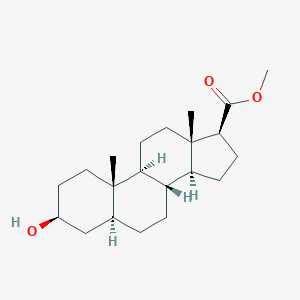
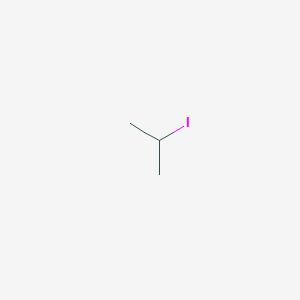
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
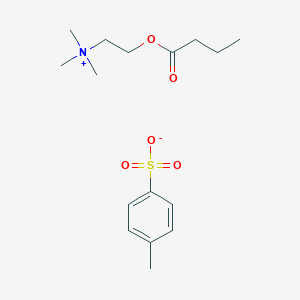
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
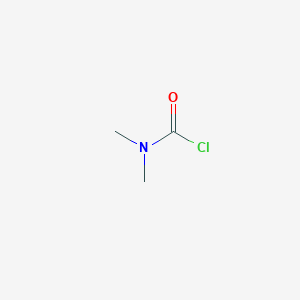
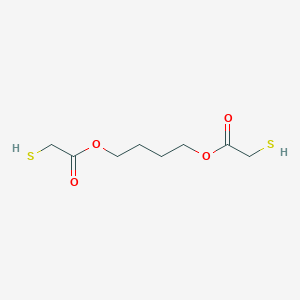
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)
